7-hydroxy-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRKJZICBNQJG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431948 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-02-1 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Synthetic Methodologies for 7 Hydroxy L Tryptophan
Enzymatic Biosynthesis Pathways
The biosynthesis of hydroxylated tryptophan derivatives is predominantly carried out by a class of enzymes known as tryptophan hydroxylases. These enzymes exhibit specific regioselectivity and rely on particular cofactors to perform their catalytic function.
The enzymatic hydroxylation of L-tryptophan is a critical reaction in various metabolic pathways. The regioselectivity of this hydroxylation—that is, the specific position on the indole (B1671886) ring where the hydroxyl group is added—is determined by the specific tryptophan hydroxylase (TPH) enzyme involved.
In humans and other mammals, TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.orgnih.gov This enzyme predominantly catalyzes the hydroxylation of L-tryptophan at the C5 position of the indole ring to produce 5-hydroxy-L-tryptophan (5-HTP). wikipedia.orgnih.gov This reaction is the first and crucial step in the serotonin synthesis pathway. wikipedia.org
While C5 hydroxylation is the most well-characterized pathway in vertebrates, nature exhibits other regioselectivities. Recently, a distinct class of tryptophan hydroxylases has been identified in bacteria. These enzymes utilize a heme cofactor and can catalyze regioselective hydroxylation at alternative positions on the tryptophan indole moiety. nih.gov This discovery reveals a natural enzymatic route for producing isomers other than 5-HTP, including 7-hydroxy-L-tryptophan, through biocatalysis. nih.gov
Furthermore, another class of enzymes, known as flavin-dependent halogenases, demonstrates remarkable regioselectivity for the C7 position of tryptophan. For instance, Tryptophan 7-halogenase (PrnA) specifically catalyzes the chlorination or bromination at the C7 position. wikipedia.org While this is a halogenation rather than a hydroxylation reaction, it underscores that the C7 position is enzymatically accessible for functionalization.
The catalytic activity of hydroxylase enzymes is dependent on the presence of specific cofactors that participate directly in the chemical reaction.
For the well-studied vertebrate Tryptophan Hydroxylase (TPH) that produces 5-HTP, the reaction requires molecular oxygen (O₂) and a reducing cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). wikipedia.orgnih.gov TPH is a non-heme iron-dependent enzyme, and the reaction involves the insertion of one atom of molecular oxygen into the indole ring of tryptophan, while the other oxygen atom is reduced to water, a process facilitated by the oxidation of BH4. nih.gov
The catalytic cycle can be summarized as follows:
TPH binds with its iron (Fe²⁺) center, L-tryptophan, and the cofactor BH4.
Molecular oxygen binds to the complex.
An iron-peroxypterin intermediate is formed.
This intermediate collapses to form a highly reactive iron(IV)-oxo species and 4a-hydroxypterin.
The iron(IV)-oxo intermediate performs an electrophilic attack on the indole ring, leading to the formation of the hydroxylated product. nih.gov
In contrast, the newly discovered bacterial tryptophan hydroxylases that exhibit varied regioselectivity are mechanistically distinct. These enzymes utilize a histidine-ligated heme cofactor and can use either molecular oxygen or hydrogen peroxide to hydroxylate the tryptophan indole ring. nih.gov This highlights a different evolutionary strategy for tryptophan hydroxylation in the microbial world.
| Enzyme Family | Primary Regioselectivity | Key Cofactors | Metal Ion |
| Vertebrate TPH | C5 | Tetrahydrobiopterin (B1682763) (BH4), O₂ | Non-heme Iron (Fe²⁺) |
| Bacterial Heme-dependent TPH | C4, C5, C6, or C7 | Heme, O₂ or H₂O₂ | Heme Iron |
| Flavin-dependent Halogenase | C7 (Halogenation) | FADH₂, O₂, Cl⁻ or Br⁻ | None |
This table summarizes the different classes of enzymes that functionalize the tryptophan ring.
Advances in biotechnology have enabled the engineering of enzymes and metabolic pathways to produce novel tryptophan analogs not readily found in nature. Directed evolution and rational design are powerful tools to alter the substrate specificity and catalytic activity of enzymes like tryptophan synthase (TrpS). nih.govnih.gov
Tryptophan synthase, which naturally synthesizes L-tryptophan from indole and L-serine, has been successfully modified to produce a variety of tryptophan derivatives. nih.govresearchgate.net For example, engineered variants of TrpS from Pyrococcus furiosus and Salmonella typhimurium have been developed to synthesize compounds such as 5-bromo-L-tryptophan and 6-hydroxy-L-tryptophan. nih.govresearchgate.net These engineered enzymes often exhibit relaxed substrate specificity, accepting substituted indoles as precursors to generate the corresponding tryptophan analogs. acs.org
Enzymes that naturally act on the C7 position, such as 7-dimethylallyl tryptophan synthase (7-DMATS), which catalyzes the C7-prenylation of tryptophan, also represent valuable starting points for protein engineering. nih.gov By modifying the active site of such enzymes, it may be possible to shift their catalytic function from prenylation to hydroxylation. The discovery of bacterial hydroxylases with natural C7 activity provides a rich genetic resource for developing biocatalytic platforms for the efficient and selective production of this compound. nih.gov
Chemical Synthesis Approaches
Chemical synthesis offers an alternative and often more direct route to this compound, bypassing the limitations of enzymatic regioselectivity. These methods focus on the selective functionalization of the indole ring.
The direct functionalization of the C7 position of the tryptophan indole ring is a significant challenge in organic synthesis due to the inherent reactivity of other positions on the indole nucleus, particularly C2 and C3. However, methods have been developed to achieve this selectivity.
One prominent strategy involves transition-metal-catalyzed C-H activation. This approach utilizes a directing group attached to the amine of the tryptophan backbone to guide a metal catalyst, such as palladium, to activate the C-H bond at the C7 position specifically. This activation allows for the subsequent coupling of various chemical groups to the C7 carbon. While effective, these methods often require careful optimization of directing groups, catalysts, and reaction conditions to achieve high yields and selectivity.
Chemical hydroxylation of tryptophan using reagents like Fenton's reagent (iron(II) sulfate (B86663) and hydrogen peroxide) or the Udenfriend system (ascorbic acid, iron(II) sulfate, EDTA, and oxygen) typically results in a mixture of hydroxylated isomers, including 4-, 5-, 6-, and 7-hydroxytryptophan, along with other oxidation products. nih.gov While these methods can produce 7-hydroxytryptophan, the lack of regioselectivity necessitates complex purification steps to isolate the desired isomer. nih.gov
A more recent and highly effective strategy for the selective synthesis of C7-substituted tryptophans, including this compound, involves an initial boronation step. acs.org This method provides a versatile and scalable route to C7-functionalized tryptophan derivatives.
The key process is a one-pot, two-step sequence:
Iridium-catalyzed C2/C7-diboronation: An iridium catalyst is used to install boronate ester groups at both the C2 and C7 positions of the indole ring.
Palladium-catalyzed C2-protodeboronation: In the same reaction vessel, a palladium catalyst is used to selectively remove the boronate group from the more reactive C2 position, leaving the C7-boronated tryptophan derivative. acs.org
This sequence takes advantage of the differential reactivity of the C2 and C7 positions to achieve high selectivity for the C7-boronated intermediate. acs.org This intermediate is a versatile synthetic building block. The C-B bond at the C7 position can be readily transformed into a C-O bond through oxidation, for instance, using an oxidizing agent like hydrogen peroxide. This final oxidation step yields the desired this compound with high purity and in good yield. researchgate.net
| Synthesis Method | Key Features | Advantages | Disadvantages |
| Direct C-H Activation | Transition-metal catalysis with a directing group. | Direct functionalization of the C-H bond. | Often requires specific directing groups and catalyst optimization. |
| Boronation/Oxidation | Ir-catalyzed diboronation followed by Pd-catalyzed protodeboronation and subsequent oxidation. | High regioselectivity for C7; scalable. | Multi-step process involving metal catalysts. |
| General Oxidation | Use of Fenton's reagent or Udenfriend system. | Simple reagents. | Produces a mixture of isomers, requiring extensive purification. |
This table compares the chemical synthesis approaches for this compound.
Radiosynthesis for Research Probes
The synthesis of radiolabeled this compound is crucial for its use as a research probe, particularly in positron emission tomography (PET) imaging. While direct radiosynthesis of this compound is not extensively documented in the provided search results, the methodologies for radiolabeling similar tryptophan derivatives, such as 5-hydroxy-L-tryptophan and other amino acids with isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18, provide a strong basis for its potential synthesis.
Carbon-11, a positron-emitting isotope, is commonly used for labeling amino acids for PET studies of metabolic pathways. researchgate.netresearchgate.net For instance, the carbon-11 labeled tryptophan analogue, α-[¹¹C]-methyl-L-tryptophan, has been successfully used for PET imaging of the kynurenine (B1673888) pathway in various pathological conditions. researchgate.net The synthesis of such compounds often involves the reaction of a precursor molecule with a radiolabeled synthon, such as [¹¹C]formaldehyde or [¹¹C]methyl iodide. researchgate.netnih.gov A general approach for producing ¹¹C-labeled amino acids is the Strecker synthesis, which involves reacting an aldehyde with [¹¹C]cyanide, followed by hydrolysis. researchgate.net
Given these established methods, a plausible route for the radiosynthesis of [¹¹C]this compound could involve a multi-step process starting with a suitably protected 7-hydroxyindole (B18039) precursor. This precursor could then be reacted with a ¹¹C-labeled electrophile to introduce the radiolabel into the amino acid side chain. Subsequent deprotection would yield the final radiolabeled product. The specific details of such a synthesis, including the choice of precursors, reaction conditions, and purification methods, would require dedicated research and development. The successful radiosynthesis would provide a valuable tool for in vivo investigation of the metabolic fate and biological activity of this compound.
Metabolic Fate and Biochemical Interactions of 7 Hydroxy L Tryptophan in Research Models
Integration within Core Tryptophan Metabolic Pathways
L-tryptophan is a precursor to several biologically active compounds, and its metabolism is primarily divided into the serotonin (B10506) and kynurenine (B1673888) pathways. wikipedia.orgnih.gov 7-hydroxy-L-tryptophan, as a modified form of L-tryptophan, has been investigated for its potential to integrate into these critical pathways.
Role as a Precursor in Serotonin Biosynthesis Pathway Investigations
The serotonin biosynthesis pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. sigmaaldrich.comnih.gov Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine). sigmaaldrich.comevitachem.com
Research has explored the role of this compound as a potential substrate in this pathway. It is recognized as a precursor in the biosynthesis of serotonin. evitachem.com The conversion of this compound is catalyzed by the enzyme aromatic L-amino acid decarboxylase. evitachem.com In some research contexts, this compound has been used to investigate enzyme kinetics and metabolic pathways related to tryptophan derivatives, offering insights into neurotransmitter synthesis.
Interplay with the Kynurenine Pathway in Experimental Systems
The kynurenine pathway is the primary route for L-tryptophan catabolism, accounting for over 90-95% of its degradation. wikipedia.orgnih.govnih.govumw.edu.pl This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which convert L-tryptophan to N-formylkynurenine. nih.goved.ac.uk The pathway then proceeds to generate several neuroactive and immunomodulatory metabolites. cpn.or.krnih.gov
Studies on Tph1-mutant mice have shown that this enzyme, primarily known for its role in serotonin synthesis, also influences the levels of tryptophan and its metabolites in the kynurenine pathway, such as kynurenine itself. mdpi.com This suggests a regulatory interplay between the serotonin and kynurenine pathways. While direct, extensive research on the metabolism of this compound via the kynurenine pathway is not widely detailed in the provided results, the interconnectedness of these pathways suggests that alterations in tryptophan analogs could potentially influence kynurenine metabolism.
Enzymatic Biotransformations and Substrate Specificity
The interaction of this compound with key enzymes in the tryptophan metabolic pathways is crucial for understanding its biochemical fate. The specificity of these enzymes determines the extent to which this compound can be converted into other biologically active molecules.
Interactions with Tryptophan Hydroxylase Enzymes (TPH)
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin biosynthesis. nih.govnih.gov It exists in two isoforms: TPH1, found predominantly in peripheral tissues, and TPH2, the primary form in the central nervous system. mdpi.comdtu.dk TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan. evitachem.commdpi.com
Research has shown that TPH can hydroxylate L-tryptophan at the 7-position to synthesize this compound in vitro, although this is a lesser-known reaction compared to the formation of 5-HTP. In one study, TPH was used to metabolize the harmless analog 7-hydroxytryptophan into a potent toxin, 5,7-dihydroxytryptamine (B1205766), within certain tumor cells, highlighting the enzyme's capability to act on this substrate. nih.gov The regulation of TPH activity is complex, involving factors like phosphorylation and interaction with 14-3-3 proteins, which can increase its enzymatic activity. nih.govtandfonline.com
Aromatic Amino Acid Decarboxylase (AADC) Activity on this compound
Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a crucial role in the synthesis of monoamine neurotransmitters. ru.nlwikipedia.orgnih.gov It catalyzes the decarboxylation of various aromatic L-amino acids, including 5-hydroxytryptophan to serotonin and L-DOPA to dopamine. wikipedia.orguniprot.org
AADC has been shown to act on this compound, converting it through decarboxylation. evitachem.com This enzymatic action removes the carboxylic acid group from the amino acid structure. evitachem.com The enzyme exhibits broad substrate specificity, and studies on AADC from Bacillus atrophaeus have demonstrated its activity on various aromatic amino acids, including 5-hydroxy-L-tryptophan. nih.gov
Investigations of Tryptophan 2,3-Dioxygenase Activity on Hydroxylated Tryptophan Derivatives
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that, along with IDO, catalyzes the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of the L-tryptophan indole (B1671886) ring to form N-formylkynurenine. nih.goved.ac.ukpnas.orgnih.gov TDO is primarily found in the liver. tandfonline.com
TDO is known to be highly specific for L-tryptophan and some of its derivatives substituted at the 5- and 6-positions of the indole ring. nih.gov While IDO has a broader substrate specificity, TDO's activity is more restricted. nih.govpnas.org Specific investigations into the direct activity of TDO on this compound are not extensively detailed in the provided search results. However, research on other hydroxylated tryptophan derivatives, such as in the context of melanogenesis, has been conducted using enzymes like tyrosinase and peroxidase, which led to the formation of dark brown products from 7-hydroxytryptophan. nih.gov
Comparative Analysis of Metabolic Fates with Other Hydroxylated Indoleamines
The metabolic journey of this compound (7-OH-L-Trp) in biological systems is best understood through a comparative lens, particularly when examined alongside its well-studied isomer, 5-hydroxy-L-tryptophan (5-HTP). Both are derivatives of the essential amino acid L-tryptophan and serve as intermediates in key biochemical pathways. frontiersin.orgnih.gov Their structural similarity, differing only in the position of the hydroxyl group on the indole ring, leads to their processing by some of the same enzymatic machinery, yet results in distinct biological activities and subsequent metabolic products.
The primary shared pathway for both 7-OH-L-Trp and 5-HTP is their conversion into serotonin analogues. oup.comtandfonline.com This critical step is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which removes the carboxyl group from the amino acid structure. oup.comtandfonline.comwikipedia.org While 5-HTP is the direct and natural precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), 7-OH-L-Trp is converted to 7-hydroxytryptamine. wikipedia.orgsigmaaldrich.com The production of 5-HTP from L-tryptophan, catalyzed by tryptophan hydroxylase (TPH), is the rate-limiting step in the synthesis of serotonin. nih.govsigmaaldrich.com
Interestingly, research indicates that tryptophan hydroxylase can also act on L-tryptophan to synthesize this compound. oup.com However, a crucial point of divergence in their metabolic fates lies in the subsequent enzymatic actions. In specific research models, tryptophan hydroxylase has been shown to further metabolize 7-OH-L-Trp into a potent toxin, 5,7-dihydroxytryptamine, a conversion that highlights a significant difference in their biochemical pathways.
Beyond the serotonin pathway, L-tryptophan metabolism is predominantly directed down the kynurenine pathway, which accounts for over 95% of its degradation. frontiersin.org Both 7-OH-L-Trp and 5-HTP are involved in these broader metabolic networks, influencing the balance of various bioactive compounds. nih.gov For instance, the metabolism of 5-HTP is almost exclusively geared towards serotonin production, whereas L-tryptophan can be shunted towards the kynurenine pathway, especially under inflammatory conditions. plos.org This diversion affects the availability of L-tryptophan for serotonin synthesis. The introduction of a hydroxyl group at the 7-position, as in 7-OH-L-Trp, presents an alternative substrate that can also be drawn into these competing pathways.
The table below provides a comparative overview of the key metabolic features of this compound and 5-hydroxy-L-tryptophan.
| Feature | This compound (7-OH-L-Trp) | 5-Hydroxy-L-tryptophan (5-HTP) |
| Precursor | L-tryptophan | L-tryptophan nih.gov |
| Primary Synthesizing Enzyme | Tryptophan Hydroxylase (TPH) oup.com | Tryptophan Hydroxylase (TPH) nih.gov |
| Primary Metabolic Enzyme | Aromatic L-amino acid decarboxylase (AADC) oup.comtandfonline.com | Aromatic L-amino acid decarboxylase (AADC) wikipedia.org |
| Primary Metabolite | 7-hydroxytryptamine | Serotonin (5-hydroxytryptamine) wikipedia.org |
| Alternative Metabolic Fate | Conversion to 5,7-dihydroxytryptamine by TPH | Primarily converted to serotonin wikipedia.org |
| Involvement in Major Pathways | Serotonin and Kynurenine pathways nih.gov | Serotonin pathway nih.gov |
Distinguishing Isomer-Specific Metabolic Regulation
The metabolism of hydroxylated indoleamines is characterized by a high degree of stereospecificity, a fundamental principle of biochemistry where enzymes selectively recognize and act upon specific stereoisomers of a substrate. This isomer-specific regulation is evident in the metabolic pathways of this compound.
The enzymes responsible for the synthesis and subsequent metabolism of 7-OH-L-Trp, namely tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC), exhibit a preference for the L-isomer of amino acids. oup.comtandfonline.comnih.gov AADC, which converts 7-OH-L-Trp, is known to be stereospecific in its action, primarily catalyzing the decarboxylation of L-aromatic amino acids. oup.comtandfonline.comnih.gov It does not act on D-aromatic amino acids. tandfonline.com This enzymatic specificity ensures that the naturally occurring L-isomer of tryptophan is the primary precursor for these pathways and that the subsequent metabolites, including 7-OH-L-Trp, are processed in their L-form.
Tryptophan hydroxylase, the enzyme that synthesizes both 7-OH-L-Trp and 5-HTP from L-tryptophan, also demonstrates stereospecificity. nih.govresearchgate.netnih.gov The entire biosynthetic route from L-tryptophan to serotonin and related compounds is contingent on this initial stereospecific hydroxylation. frontiersin.org
It is noteworthy that while the primary pathways involving TPH and AADC are specific to L-isomers, other enzymes in the broader tryptophan metabolism do exhibit activity towards D-isomers. For instance, the extrahepatic enzyme indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, can oxidize D-tryptophan. This highlights the complexity of tryptophan metabolism and the differential handling of isomers by various enzymatic systems.
The regulation of these metabolic pathways is further nuanced by the existence of different enzyme isoforms. Tryptophan hydroxylase exists in two forms: TPH1, found in peripheral tissues, and TPH2, located in the nervous system. nih.govnih.gov These isoforms have different kinetic properties and regulatory mechanisms, leading to independent control of serotonin synthesis in the gut and the brain. nih.gov The rate of serotonin synthesis by TPH2, for example, is highly dependent on the availability of L-tryptophan. frontiersin.orgnih.gov This isomer- and isoform-specific regulation is crucial for maintaining homeostasis and ensuring the precise control of neurotransmitter and other bioactive molecule levels in different parts of the body.
Molecular and Cellular Mechanisms of 7 Hydroxy L Tryptophan Action in Research Contexts
Enzyme-Ligand Binding Dynamics and Molecular Interactions
The interaction of 7-hydroxy-L-tryptophan with enzymes is characterized by its recognition as a substrate, leading to distinct catalytic outcomes. This recognition is fundamental to its biological activity and is demonstrated in several enzymatic systems.
While detailed structural data on the binding of this compound to enzyme active sites are not extensively documented, its ability to be processed by several enzymes confirms substrate recognition. The primary enzymes known to act on this compound are tryptophan hydroxylase, tyrosinase, and peroxidase.
Tryptophan Hydroxylase (TPH): Tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, has been shown to recognize and metabolize this compound. nih.gov In a notable research context involving serotonin-producing tumor cell lines (carcinoids and small cell lung carcinomas), TPH metabolizes the seemingly harmless this compound into the potent toxin 5,7-dihydroxytryptamine (B1205766). nih.gov This conversion demonstrates that the enzyme's active site can accommodate the 7-hydroxy isomer of tryptophan and catalyze a subsequent reaction. The process acts as a form of cellular suicide or targeted chemotherapy, where the enzyme highly expressed in these specific tumor cells is co-opted to produce a cytotoxic agent. nih.gov
Tyrosinase and Peroxidase: In the context of pigment formation, both tyrosinase (a monophenol monooxygenase) and horseradish peroxidase have been shown to act on this compound. nih.gov Tyrosinase, a copper-containing enzyme, typically catalyzes the hydroxylation of monophenols and the oxidation of o-diphenols. biomedpharmajournal.org Peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize a wide range of substrates. nih.gov The fact that both enzymes convert this compound into dark brown oligomeric products confirms that the compound is recognized and fits within their respective catalytic sites to undergo oxidation. nih.gov
The table below summarizes the enzymatic reactions involving this compound.
| Enzyme | Substrate(s) | Key Catalytic Action | Product(s) | Research Context |
| Tryptophan Hydroxylase (TPH) | This compound | Metabolism/Conversion | 5,7-dihydroxytryptamine (a neurotoxin) | Targeted cytotoxicity in serotonin-producing tumor cells nih.gov |
| Tyrosinase | This compound | Oxidation / Polymerization | Melanin-like oligomers | Investigation of melanogenesis pathways nih.gov |
| Peroxidase (with H₂O₂) | This compound, H₂O₂ | Oxidation / Polymerization | Melanin-like oligomers | Investigation of melanogenesis pathways nih.gov |
Modulation of Cellular Processes in Model Systems
In specific cell culture models, this compound has been observed to influence cellular metabolism and gene expression, demonstrating its potential as a modulator of key biological pathways.
Research using human neuroendocrine tumor (NET) cell lines has shown that this compound can significantly alter cellular homeostasis by affecting metabolic pathways. nih.gov In these cell lines, which include models for lung and small intestine carcinoid tumors, this compound acts as a competitive inhibitor of tryptophan hydroxylase-1 (Tph-1), the enzyme that initiates serotonin synthesis. nih.gov
The introduction of this compound to the cell culture medium leads to a marked inhibition of serotonin (5-HT) secretion by the NET cells. nih.gov This demonstrates a direct influence on the metabolic flux of the serotonin pathway. By competing with the natural substrate, it effectively reduces the production and release of a key signaling molecule, thereby altering the biochemical environment and inhibiting the autocrine signaling that these tumors use to stimulate their own growth. nih.govnih.gov In one study, this resulted in an inhibition of basal proliferation in NCI-H720 cells with an IC₅₀ of 0.3 nM. nih.gov
The modulation of cellular processes by this compound extends to the regulation of gene expression. In the same experimental models of neuroendocrine tumors, its application was associated with downstream changes in the transcription of genes related to cell proliferation. nih.gov
The inhibition of endogenous serotonin production, caused by this compound, led to a downregulation of the transcription of c-Jun and the proliferation marker Ki67. nih.gov This effect on gene expression is linked to the inhibition of the ERK1/2 phosphorylation pathway, a critical signaling cascade that often culminates in the activation of transcription factors like c-Jun. nih.gov These findings indicate that this compound can, through its initial interaction with a key metabolic enzyme, trigger a cascade of signaling events that ultimately regulates the expression of genes central to cell growth and division. nih.gov
Involvement in Specific Biochemical Reactions beyond Serotonin Pathway
Beyond its interaction with the serotonin pathway, this compound has been identified as a direct participant in other specialized biochemical reactions, most notably in the synthesis of melanin (B1238610).
Research has established that this compound can serve as an effective precursor in the process of melanogenesis, the biochemical pathway for the synthesis of melanin pigments. nih.gov Studies investigating the action of tyrosinase and peroxidase on various tryptophan derivatives have shown that this compound is readily converted by both enzymes into dark brown products characteristic of melanin. nih.gov
In these in vitro experiments, both tyrosinase and horseradish peroxidase (in the presence of H₂O₂) were capable of promoting the oxidative polymerization of this compound. nih.gov This indicates that pathways for pigment production are not exclusively reliant on tyrosine and its derivatives. The behavior of this compound in these reactions differs from that of its more commonly studied isomer, 5-hydroxytryptophan (B29612). While 5-hydroxytryptophan oligomerization involves the formation of 5-hydroxytryptamine, the polymerization of this compound appears to proceed through a different mechanism involving its reaction with anthranilic acid, even though 7-hydroxytryptamine is also formed as an intermediate. nih.gov
The table below summarizes the comparative outcomes of enzymatic oxidation on different tryptophan-related substrates in the context of melanogenesis research.
| Substrate | Enzyme(s) | Observed Outcome | Implication for Melanogenesis | Reference |
| L-Tryptophan | Tyrosinase, Peroxidase + H₂O₂ | Oligomerization process involving anthranilic acid; products do not conform to melanin pattern. | May have an indirect or alternative role, but not a direct precursor in this system. | nih.gov |
| 5-Hydroxytryptophan | Tyrosinase, Peroxidase + H₂O₂ | Forms oligomers constituted by 5-hydroxytryptophan and 5-hydroxytryptamine units. | Acts as a melanin precursor. | nih.gov |
| This compound | Tyrosinase, Peroxidase + H₂O₂ | Leads to dark brown products; oligomerization involves reaction with anthranilic acid. | Acts as an effective melanin precursor. | nih.gov |
Advanced Analytical and Computational Methodologies for 7 Hydroxy L Tryptophan Research
Isotopic Labeling and Tracing Methodologies
Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system.
Radioisotopes such as Carbon-14 (¹⁴C) and Tritium (³H) are commonly used to label tryptophan and its derivatives to track their metabolism in cells and animal models. scispace.com By following the radiolabel, researchers can identify the downstream metabolites and quantify their distribution in various tissues and excreta. nih.gov
Studies using ¹⁴C-labeled L-tryptophan have been conducted to investigate its metabolism in various conditions, including in miners with scleroderma and in endotoxin-poisoned mice. nih.govjournals.co.zanih.govwilliams.edu These studies have measured the excretion of ¹⁴C-labeled metabolites in urine and the expiration of ¹⁴CO₂ in breath, providing insights into the activity of metabolic pathways such as the kynurenine (B1673888) pathway. journals.co.zanih.govwilliams.edu For example, such studies have shown that in certain pathological states, there may be an altered step in the tryptophan metabolic pathway. nih.govwilliams.edu Isotope tracer experiments have also been used to demonstrate the biosynthesis of melatonin (B1676174) and serotonin (B10506) from tryptophan in plants. usp.br
Use of Isotope-Labeled Precursors in Biosynthetic Studies
The elucidation of biosynthetic pathways heavily relies on the use of isotopically labeled precursors. This technique allows researchers to trace the metabolic fate of atoms from a precursor molecule into the final product. While direct studies on the biosynthesis of 7-hydroxy-L-tryptophan using this method are not extensively documented, the principles are well-established through research on analogous tryptophan derivatives.
Isotopically substituted amino acids, including various forms of L-tryptophan, are invaluable for analyzing biological systems mechanistically and structurally. nih.govrsc.org The selective isotopic substitution of tryptophan is critical for determining the metabolic journey of individual atoms and understanding the kinetic properties of the enzymes that act upon it. nih.gov
For instance, studies on the biosynthesis of 7-chlorotryptophan (B86515), a halogenated analog, have successfully employed isotope labeling. In these studies, L-[14C]Trp and [36Cl]NaCl were used to track the formation of the product, confirming the incorporation of both the tryptophan backbone and the chlorine atom. nih.gov This approach demonstrated the time-dependent formation of 7-chlorotryptophan and its dependence on molecular oxygen. nih.gov Similarly, the enzymatic synthesis of various isotopomers of L-tryptophan derivatives, such as 7'-methyl-[2-2H]-L-tryptophan, has been achieved by coupling the appropriately labeled indole (B1671886) moiety with a donor of the amino acid side chain, catalyzed by enzymes like tryptophanase. researchgate.net
These methodologies provide a clear framework for how the biosynthesis of this compound could be investigated. By feeding a biological system with L-tryptophan labeled with stable isotopes like ¹³C or ¹⁵N in the indole ring or the amino acid backbone, and H₂¹⁸O as the source of the hydroxyl oxygen, the incorporation of these isotopes into this compound can be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This would provide definitive evidence of its biosynthetic origin and the enzymatic mechanism of hydroxylation. The use of isotopically labeled precursors is a powerful and essential tool for unraveling the intricate details of metabolic pathways. beilstein-journals.org
Computational Modeling and Simulation Approaches
Computational methods have become indispensable in modern chemical and biological research, offering insights that are often difficult to obtain through experimental means alone. For this compound, these approaches are critical for understanding its intrinsic properties and its interactions with biological macromolecules.
Density Functional Theory (DFT) for Predicting Reactivity and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity and electronic properties of molecules like this compound. DFT calculations can determine various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. researchgate.netorientjchem.org
The reactivity of a molecule is often described by global reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). doi.org These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher HOMO energy indicates a greater propensity to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's stability. doi.org
For this compound, the introduction of a hydroxyl group at the 7-position of the indole ring is expected to significantly alter its electronic properties compared to L-tryptophan. This positional difference can lead to altered reactivity, particularly a higher susceptibility to oxidation. DFT can be employed to predict these differences by calculating the reactivity descriptors for both molecules.
Table 1: Representative DFT-Calculated Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| L-Tryptophan | -5.5 | -0.5 | 5.0 | 3.0 | 2.5 |
| This compound | -5.2 | -0.3 | 4.9 | 2.75 | 2.45 |
Note: The values in this table are illustrative and based on general principles of how hydroxyl substitution affects the electronic properties of aromatic systems. Actual values would need to be calculated using specific DFT methods and basis sets.
Molecular Dynamics (MD) Simulations of Enzyme-Substrate Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of proteins and ligands over time. In the context of this compound, MD simulations are crucial for understanding how it interacts with enzymes.
While specific MD studies on this compound are scarce, research on the closely related enzyme, tryptophan 7-halogenase (PrnA), which catalyzes the chlorination of tryptophan at the C7 position, offers significant insights. nih.govnih.govacs.org MD simulations of PrnA have been used to investigate the conformational dynamics of the enzyme and its interaction with the substrate, L-tryptophan. nih.govnih.gov These simulations have shown that the binding sites for the cofactor (flavin adenine (B156593) dinucleotide, FAD) and the substrate remain distant, supporting a mechanism where a reactive chlorinating species generated at the FAD site diffuses to the substrate-binding site. nih.gov
The simulations also highlight the critical role of specific active site residues, such as lysine (B10760008) and glutamate, in positioning the reactive species for regioselective attack on the tryptophan indole ring. nih.govnih.gov The orientation of the substrate within the binding pocket is a key determinant of regioselectivity, as demonstrated by comparative MD studies of tryptophan 7-halogenase and tryptophan 5-halogenase. nih.govnih.gov In PrnA, the tryptophan substrate is oriented in a way that exposes the C7 position to the reactive species. nih.gov
These findings from MD simulations of PrnA provide a strong foundation for modeling the interaction of this compound with a putative hydroxylase. Such simulations could reveal the key residues involved in substrate binding and catalysis, as well as the conformational changes that occur during the enzymatic reaction.
Quantum Mechanics (QM) Studies of Catalytic Mechanisms
To gain a deeper understanding of the chemical reactions occurring within an enzyme's active site, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. This approach treats the region of the system where bond-breaking and bond-forming events occur with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. bris.ac.ukresearchgate.net
The catalytic mechanism of tryptophan 7-halogenase has been investigated using QM/MM methods. bris.ac.ukresearchgate.net These studies have modeled the proposed reaction mechanism, which involves the formation of a hypochlorous acid (HOCl) intermediate that then acts as the chlorinating agent. bris.ac.uk The QM/MM calculations have been used to determine the potential energy surfaces and free energy profiles for the key steps of the reaction, including the electrophilic attack of HOCl on the tryptophan indole ring to form a Wheland intermediate and the subsequent deprotonation to yield 7-chlorotryptophan. bris.ac.ukresearchgate.net
These computational studies have identified the rate-limiting step of the reaction and have highlighted the crucial role of active site residues in stabilizing the transition states and guiding the reaction along a specific pathway. bris.ac.ukresearchgate.net For example, a conserved lysine residue is proposed to activate the HOCl for the electrophilic attack. nih.gov
While these studies focus on chlorination, the insights gained are highly relevant to the potential enzymatic hydroxylation of L-tryptophan at the 7-position. A similar QM/MM approach could be used to model the catalytic mechanism of a putative 7-hydroxylase, investigating the nature of the oxidizing species and the energetics of the hydroxylation reaction.
In Silico Analysis of Molecular Interactions and Structural Analogues
In silico methods, including molecular docking and virtual screening, are powerful tools for identifying potential binding partners for a molecule of interest and for exploring the structure-activity relationships of its analogs.
Molecular docking studies can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. This approach has been used to study the interaction of tryptophan and its metabolites with various protein targets. imrpress.com For instance, an in silico analysis identified 7-hydroxyindole (B18039), the core structure of this compound, as a potential alternative substrate for the diheme enzyme MauG. researchgate.net Docking simulations showed that 7-hydroxyindole could bind to the active site of MauG in a manner similar to its natural substrate. researchgate.net
Furthermore, the analysis of structural analogues provides valuable information about the specific molecular features required for biological activity. By comparing the interactions of this compound with its structural isomers, such as 5-hydroxy-L-tryptophan, and other derivatives, researchers can deduce the importance of the position of the hydroxyl group and other functional groups for binding to specific receptors or enzymes. The structural differences between this compound and its 5-hydroxy counterpart lead to distinct metabolic fates and biological activities.
In silico analyses can also be used to design novel structural analogues with potentially enhanced or modified activities. By systematically altering the structure of this compound and predicting the effect of these changes on its interactions with a target protein, computational methods can guide the synthesis of new compounds with desired properties.
Future Directions and Emerging Avenues in 7 Hydroxy L Tryptophan Research
Development of Novel Biosynthetic Pathways and Enzymatic Tools
The efficient and specific synthesis of 7-hydroxy-L-tryptophan is a significant area of ongoing research. Current methods often face challenges in terms of yield, scalability, and the cost of cofactors. Future work is directed towards overcoming these limitations through the development of novel biosynthetic pathways and the engineering of enzymatic tools.
One promising approach involves the use of engineered enzymes. For instance, tryptophan synthase has been a target for modification to enhance the synthesis of tryptophan derivatives. mdpi.com Directed evolution and site-specific mutagenesis can be employed to alter the substrate specificity and catalytic efficiency of enzymes like tryptophan hydroxylase (TPH) and tryptophan synthase, potentially leading to microbial strains capable of overproducing this compound from simple carbon sources. frontiersin.org The heterologous expression of these engineered enzymes in robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae is a key strategy for developing cost-effective and scalable production platforms. frontiersin.org
Researchers are also exploring the use of whole-cell bioconversion systems. mdpi.com This approach leverages the intact cellular machinery for cofactor regeneration, which is a critical factor for enzymes like pterin-dependent hydroxylases. nih.gov For example, the co-expression of enzymes for tetrahydrobiopterin (B1682763) (BH4) regeneration has been shown to enhance the production of 5-hydroxytryptophan (B29612) and could be applied to this compound synthesis. nih.gov
A hybrid approach combining chemical synthesis with enzymatic catalysis also shows promise. This could involve the chemical synthesis of a precursor molecule, such as 7-hydroxyindole (B18039), followed by enzymatic condensation with serine to produce this compound.
Table 1: Comparison of Biosynthetic Strategies for Hydroxylated Tryptophan Derivatives
| Strategy | Description | Advantages | Challenges |
| Enzymatic Synthesis (in vitro) | Use of isolated enzymes like TPH to catalyze the hydroxylation of L-tryptophan. | High regioselectivity. | Enzyme instability, cost of cofactors. |
| Whole-Cell Bioconversion | Utilization of engineered microorganisms to produce the target compound. mdpi.comnih.gov | Cofactor regeneration, potential for de novo synthesis from simple sugars. nih.govresearchgate.net | Metabolic burden on the host, potential for product degradation by endogenous enzymes. nih.gov |
| Hybrid Chemoenzymatic Synthesis | Combination of chemical synthesis steps with enzymatic reactions. | Can overcome limitations of purely chemical or enzymatic routes. | Requires optimization of both chemical and enzymatic steps for overall efficiency. |
| Directed Evolution of Enzymes | Engineering enzymes like tryptophan synthase for altered substrate specificity and improved catalytic activity. mdpi.com | Creation of highly specific and efficient biocatalysts. mdpi.com | Labor-intensive screening processes, potential for trade-offs between activity and stability. |
Exploration of Regioselective Hydroxylation Mechanisms in Tryptophan Metabolism
The precise control of hydroxylation position on the tryptophan indole (B1671886) ring is fundamental to the biological activity of its derivatives. While 5-hydroxylation is the most well-known pathway in serotonin (B10506) synthesis, understanding the mechanisms that lead to 7-hydroxylation is a key area for future research. wikipedia.org
Recent discoveries have identified novel classes of tryptophan hydroxylases in bacteria that are mechanistically distinct from their mammalian counterparts. researchgate.net These bacterial enzymes often utilize a heme cofactor and can hydroxylate the tryptophan indole ring at various positions. researchgate.net Further investigation into the structure and function of these enzymes could reveal the basis for their regioselectivity and provide new tools for the specific synthesis of this compound.
Comparative structural analysis of different tryptophan hydroxylases, including TPH1 and TPH2 isoforms in vertebrates, can provide insights into the molecular determinants of substrate binding and catalytic specificity. rcsb.orgnih.gov For example, the crystal structure of human TPH has been determined, offering a starting point for computational modeling and site-directed mutagenesis studies to probe the active site and understand how different substitutions influence the position of hydroxylation. rcsb.org
The role of cofactors and the reaction environment in directing regioselectivity is another important aspect. The interaction of the enzyme with its tetrahydrobiopterin cofactor and molecular oxygen is critical for the hydroxylation reaction, and subtle changes in the active site could alter the orientation of the tryptophan substrate, leading to hydroxylation at a different position. wikipedia.orgnih.gov
Advanced Research Probe Design for Metabolic Visualization
Visualizing the metabolic fate of tryptophan and its derivatives in living systems is crucial for understanding their physiological and pathological roles. The development of advanced research probes, particularly for techniques like Positron Emission Tomography (PET), is a major focus of future research. mdpi.comnih.gov
Fluorinated analogs of tryptophan, such as 7-[¹⁸F]fluorotryptophan, have shown promise as PET probes for imaging tryptophan metabolism in vivo. acs.orgresearchgate.net These probes can be used to delineate serotonergic pathways and have potential applications in oncology and neuroscience. acs.orgmdpi.com Future efforts will likely focus on the design and synthesis of new probes with improved properties, such as higher stability, better brain uptake, and pathway-specific accumulation. nih.govmdpi.com
The design of fluorescent probes for the selective detection of specific amino acid enantiomers is another emerging area. rsc.org Such probes could be adapted for the chemoselective and enantioselective recognition of this compound, enabling its detection and quantification in complex biological samples with high specificity. rsc.orgmdpi.com Electrochemical sensors also represent a promising avenue for the development of rapid and sensitive detection methods for tryptophan and its derivatives. mdpi.comresearchgate.net
Table 2: Examples of Probes for Tryptophan Metabolism Research
| Probe | Technique | Application | Reference |
| 7-[¹⁸F]Fluorotryptophan | PET | Visualization of tryptophan metabolism in vivo, imaging of serotonergic areas and tumors. | acs.orgresearchgate.net |
| α-[¹¹C]Methyl-L-tryptophan | PET | Imaging of tryptophan metabolism, particularly in the context of the serotonergic and kynurenine (B1673888) pathways. | mdpi.com |
| L-5-[¹⁸F]Fluorotryptophan | PET | Substrate for IDO1 and TDO2, potential for imaging the kynurenine pathway. | mdpi.com |
| Binaphthyl-based fluorescent probes | Fluorescence Spectroscopy | Chemoselective and enantioselective recognition of specific amino acid enantiomers. | rsc.org |
| Ni-WO₃/GC electrode | Electrochemical Sensing | Voltammetric determination of L-tryptophan. | mdpi.com |
Integrated Multi-Omics Approaches in Tryptophan Metabolome Research
To gain a comprehensive understanding of the roles of this compound, it is essential to move beyond the study of single molecules and pathways. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for elucidating the complex network of interactions that govern tryptophan metabolism. metwarebio.commetabolon.com
By correlating changes in the metabolome, including levels of this compound, with alterations in gene and protein expression, researchers can identify novel regulatory mechanisms and functional pathways. nih.gov For example, multi-omics studies have begun to map the interactions between the gut microbiome and host tryptophan metabolism, revealing how microbial metabolites can influence host physiological processes. nih.govbiocompare.com
These approaches can be applied to study the effects of this compound in various biological systems, from cell cultures to whole organisms. By integrating data from different "omics" layers, it may be possible to identify the specific genes, proteins, and metabolic pathways that are modulated by this compound and to understand its broader impact on cellular and organismal homeostasis. metabolon.com
Elucidating Specific Biological Roles of this compound in Non-Human Organisms and In Vitro Systems
While much of the focus on hydroxylated tryptophans has been on 5-HTP due to its role as a serotonin precursor in mammals, the biological functions of this compound, particularly in non-human organisms and in vitro systems, remain largely unexplored. Future research in this area could uncover novel physiological roles and biochemical pathways.
Studies in marine invertebrates have suggested the presence of unique tryptophan metabolic pathways, and further investigation may reveal the involvement of this compound in these organisms. uniovi.es The gut microbiota is another important area of investigation, as bacteria are known to produce a wide array of tryptophan metabolites that can influence host health. spandidos-publications.com Exploring the production and function of this compound by specific gut microbes could provide insights into its role in host-microbe interactions.
In vitro studies using cell culture models are essential for dissecting the molecular mechanisms of action of this compound. For example, experiments with primary bovine mammary epithelial cells have shown that 5-hydroxytryptophan can modulate the expression of genes involved in cell turnover, suggesting that this compound could have similar or distinct effects on cellular processes. nih.gov In vitro studies have also been crucial in characterizing the enzymatic synthesis of hydroxylated tryptophans and in understanding the substrate specificity of the enzymes involved. plos.org
Furthermore, investigating the antioxidant and anti-inflammatory properties of this compound, similar to what has been done for 5-HTP, could reveal potential protective effects. frontiersin.org The impact of this compound on immune cell function and signaling pathways can also be explored in vitro. nih.gov
Q & A
Q. What are the standard analytical methods for quantifying 7-hydroxy-L-tryptophan in biological samples, and how do researchers validate their accuracy?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this compound. Researchers prepare calibration curves using known concentrations of the compound (e.g., 0.1–100 µM) and validate accuracy via retention time matching, spike-recovery tests, and comparison with mass spectrometry (LC-MS/MS). Biological samples (e.g., plasma, tissues) require pre-processing steps such as protein precipitation (using acetonitrile) and centrifugation to isolate the analyte .
Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies involve incubating this compound in buffers of varying pH (e.g., 3.0–9.0) and temperatures (4°C–37°C). Degradation is monitored over time using spectrophotometry (UV-Vis absorption at 280 nm) or HPLC. For example, acidic conditions (pH < 5) may accelerate hydrolysis, necessitating pH-adjusted solvents during sample storage .
Q. What protocols are recommended for synthesizing this compound in laboratory settings?
- Methodological Answer : Enzymatic synthesis using tryptophan hydroxylase (TPH) is common. Researchers optimize reaction conditions (e.g., 37°C, pH 7.4, with cofactors like tetrahydrobiopterin) and monitor yield via thin-layer chromatography (TLC) or NMR. Chemical synthesis via regioselective hydroxylation requires protecting groups (e.g., acetyl) to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the immunomodulatory role of this compound metabolites (e.g., serotonin vs. kynurenine pathways)?
- Methodological Answer : Discrepancies often arise from differences in cell types (e.g., T cells vs. dendritic cells) or enzymatic activity (e.g., IDO1 vs. TPH). Researchers should:
Q. What experimental designs are optimal for studying this compound’s cross-talk with the gut-brain axis in vivo?
- Methodological Answer : Employ gnotobiotic mouse models to standardize gut microbiota. Administer this compound orally or via intraperitoneal injection and collect longitudinal samples (blood, feces, brain tissue). Use metagenomics (16S rRNA sequencing) for microbiota analysis and microdialysis for real-time serotonin monitoring in the brain .
Q. How can regioselective synthesis of this compound be achieved, and what structural insights guide enzyme engineering?
- Methodological Answer : Structural studies of flavin-dependent halogenases (e.g., PrnA) reveal a 10 Å tunnel that directs hypochlorous acid (HOCl) to the tryptophan C7 position. Researchers use site-directed mutagenesis (e.g., modifying FAD-binding residues) to alter regioselectivity. X-ray crystallography (e.g., PDB ID 2AQJ) and molecular dynamics simulations guide rational enzyme design .
Q. What strategies mitigate interference from endogenous compounds when tracking this compound in complex biological matrices?
- Methodological Answer : Isotopic labeling (e.g., ¹³C- or ²H-tryptophan) enables differentiation from endogenous pools. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) improves selectivity. For LC-MS/MS, use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 221 → 204) .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., ELISA + HPLC) and replicate experiments across independent labs .
- Ethical Compliance : For human studies, ensure GDPR compliance (e.g., anonymized data storage) and obtain informed consent detailing metabolite monitoring .
- Instrument Calibration : Regularly validate HPLC systems with NIST-traceable standards to prevent drift in quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
